(4-Bromofuran-2-yl)boronic acid
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Overview
Description
(4-Bromofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C4H4BBrO3. It is a derivative of furan, substituted with a bromine atom at the 4-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromofuran-2-yl)boronic acid typically involves the borylation of 4-bromofuran. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction proceeds as follows: [ \text{4-Bromofuran} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: (4-Bromofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-80°C) and inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Bromofuran-2-yl)boronic acid has diverse applications in scientific research:
Biology: Investigated for its potential in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of novel therapeutic agents, including anticancer and antiviral drugs.
Industry: Employed in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-Bromofuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
- (4-Bromophenyl)boronic acid
- (4-Bromothiophen-2-yl)boronic acid
- (4-Bromopyridin-2-yl)boronic acid
Comparison: (4-Bromofuran-2-yl)boronic acid is unique due to its furan ring, which imparts different electronic and steric properties compared to phenyl, thiophene, or pyridine rings. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in specific synthetic applications .
Biological Activity
(4-Bromofuran-2-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids are known for their role in drug development, especially as inhibitors in various biochemical pathways. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties based on recent research findings.
This compound features a furan ring substituted with bromine and a boronic acid group, which enhances its reactivity and biological interactions. The boronic acid moiety is particularly significant as it can form reversible covalent bonds with diols, making it useful in targeting specific biomolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that boronic acids can act as proteasome inhibitors and disrupt cancer cell proliferation. For instance, a study demonstrated that derivatives of boronic acids exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .
Table 1: Anticancer Activity of Boronic Acid Derivatives
Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | MCF-7 | 18.76 | High |
5-Chloro substituted derivative | LAPC-4 | 10.32 | Moderate |
Control (non-boronic acid) | HK-2 | >100 | Low |
The selectivity index is calculated as the ratio of IC50 values between cancerous and non-cancerous cells, indicating the compound's ability to target cancer cells effectively.
Antibacterial Activity
Boronic acids have also been recognized for their antibacterial properties. A study assessed the antibacterial effects of various boronic acids against common pathogens, including Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity at concentrations around 6.50 mg/mL . This suggests potential applications in treating bacterial infections.
Table 2: Antibacterial Efficacy
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli ATCC 25922 | 6.50 mg/mL |
Phenyl boronic acid | Staphylococcus aureus | 5.00 mg/mL |
Control | No treatment | - |
Antioxidant Activity
The antioxidant properties of this compound were evaluated using several assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated potent antioxidant activity with IC50 values comparable to well-known antioxidants . This property may contribute to its overall therapeutic potential.
Case Studies
- In Vivo Studies : In vivo assessments using animal models showed that formulations containing this compound did not exhibit toxic effects on healthy tissues while effectively reducing tumor size in treated groups .
- Formulation Development : A cream formulation incorporating this compound was tested for dermatological safety and efficacy against skin infections, showing promising results without significant adverse effects on skin integrity .
Properties
Molecular Formula |
C4H4BBrO3 |
---|---|
Molecular Weight |
190.79 g/mol |
IUPAC Name |
(4-bromofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BBrO3/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H |
InChI Key |
LVXQXFAETRYGFC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)Br)(O)O |
Origin of Product |
United States |
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